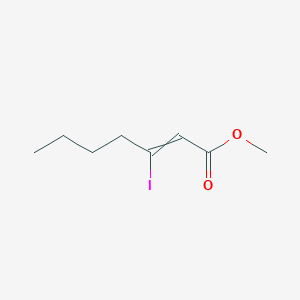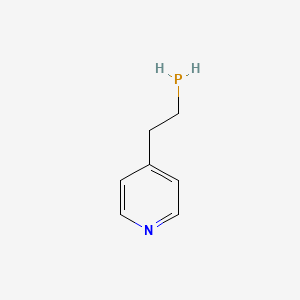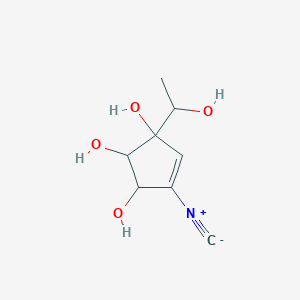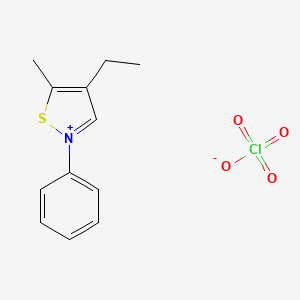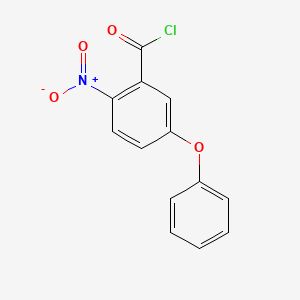
2-Nitro-5-phenoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H7ClNO4. It belongs to the class of nitro compounds, which are important nitrogen derivatives. The nitro group (−NO2) in this compound exhibits resonance structures, resulting in its polar character and moderate dipole moment .
Méthodes De Préparation
a. Direct Nitration: 2-Nitro-5-phenoxybenzoyl chloride can be synthesized through direct nitration of the corresponding aromatic compound. The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group. The synthetic route typically uses nitric acid (HNO3) as the nitration agent. The reaction conditions are carefully controlled to avoid over-nitration. The product is obtained in the liquid phase .
b. Oxidation of Primary Amines: Another method involves the oxidation of a primary amine precursor. The amine group is converted to the nitro group using an oxidizing agent. For example: [ \text{RNH}_2 + [O] \longrightarrow \text{RNO}_2 ]
Analyse Des Réactions Chimiques
2-Nitro-5-phenoxybenzoyl chloride can undergo various reactions:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as halogenation or acylation.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Hydrolysis: The compound can be hydrolyzed to form the carboxylic acid derivative.
Common reagents include Lewis acids (such as AlCl3), reducing agents (such as Sn/HCl), and bases (for hydrolysis).
Applications De Recherche Scientifique
2-Nitro-5-phenoxybenzoyl chloride finds applications in:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: In drug discovery and development, where it may serve as a pharmacophore.
Medicine: Potential use in pharmaceuticals due to its structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which 2-Nitro-5-phenoxybenzoyl chloride exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 2-Nitro-5-phenoxybenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other nitroaromatic derivatives like nitrobenzene and related acyl chlorides.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential awaits exploration in various scientific fields
Propriétés
Numéro CAS |
139061-34-0 |
|---|---|
Formule moléculaire |
C13H8ClNO4 |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
2-nitro-5-phenoxybenzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)11-8-10(6-7-12(11)15(17)18)19-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
LXJRJMXZBOZRLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


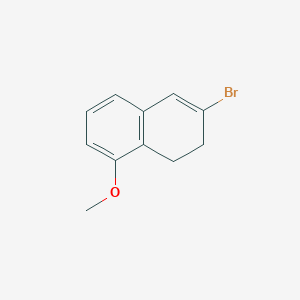
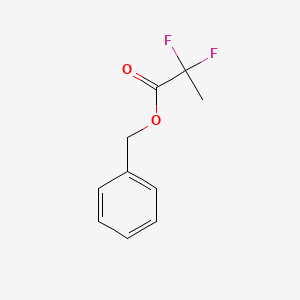
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)

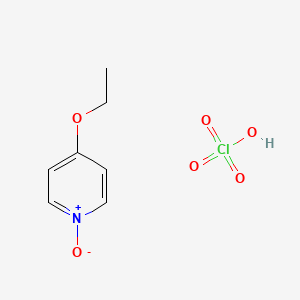
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
